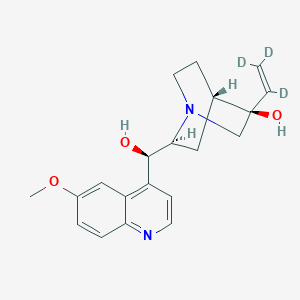
1-Pyrrolidin-3-(3'-chlorophenyl)-3-methylamine-propane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane dihydrochloride is a chemical compound with the molecular formula C22H27ClN2O2 It is known for its unique structure, which includes a pyrrolidine ring, a chlorophenyl group, and a methylamine-propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane dihydrochloride typically involves multiple steps. One common method includes the reaction of 3-chlorophenylacetonitrile with pyrrolidine in the presence of a base to form the intermediate 3-(3’-chlorophenyl)-3-pyrrolidinylpropanenitrile. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-Pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Pyrrolidin-3-(3’-chlorophenyl)-3-(N-cbz-N-methyl)amino-propane
- 1-Pyrrolidin-3-(3’-chlorophenyl)-3-(N-methyl)amino-propane
Uniqueness
1-Pyrrolidin-3-(3’-chlorophenyl)-3-methylamine-propane dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
Molecular Formula |
C14H23Cl3N2 |
|---|---|
Molecular Weight |
325.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H21ClN2.2ClH/c1-16-14(7-10-17-8-2-3-9-17)12-5-4-6-13(15)11-12;;/h4-6,11,14,16H,2-3,7-10H2,1H3;2*1H |
InChI Key |
YUXBBRBXAFEFJH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC(=CC=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
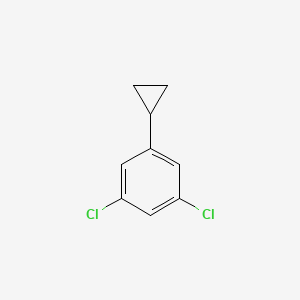

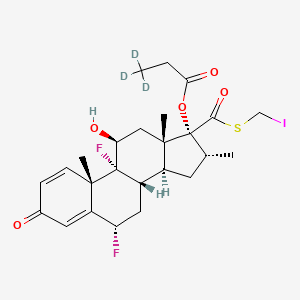



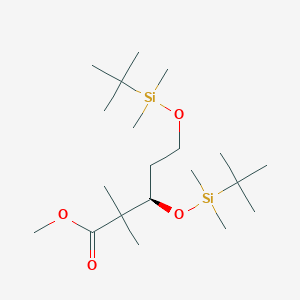
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
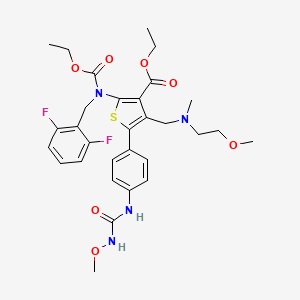

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
